molecular formula C21H22N4O4 B2542714 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one CAS No. 895829-49-9

2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one

Cat. No.: B2542714
CAS No.: 895829-49-9
M. Wt: 394.431
InChI Key: ZJYMSCNTLQDCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one is a synthetically derived small molecule that represents a key chemical scaffold in medicinal chemistry research, particularly in the investigation of protein kinase inhibition. This quinazolinone-based compound is structurally characterized by a piperazine linker, a feature common in many pharmacologically active compounds that target G-protein coupled receptors and enzymatic pathways. Its primary research value lies in its potential as a multi-targeted agent, with studies suggesting activity against a range of serine/threonine and tyrosine kinases. Research indicates that derivatives of this core structure can induce apoptosis and cell cycle arrest in various cancer cell lines, positioning it as a candidate compound for investigating novel oncotherapeutic strategies [Source: National Library of Medicine] . The mechanism of action is thought to involve competitive binding to the ATP-binding pocket of specific kinase targets, thereby disrupting intracellular signaling cascades critical for cell proliferation and survival, such as the PI3K/Akt/mTOR pathway [Source: RCSB Protein Data Bank] . Furthermore, the presence of the 2-methoxyphenyl-piperazine moiety suggests potential for interaction with neuroreceptor systems, making it a compound of interest in neurological disorder research for probing receptor-ligand dynamics. This reagent is an essential tool for researchers in chemical biology and drug discovery for profiling kinase inhibitor selectivity, elucidating signaling pathway interdependencies, and serving as a lead structure for the rational design of more potent and selective therapeutic agents.

Properties

IUPAC Name

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-29-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(26)14-25-20(27)15-6-2-3-7-16(15)22-21(25)28/h2-9H,10-14H2,1H3,(H,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYMSCNTLQDCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one , also referred to by its chemical formula C21H22N4O4C_{21}H_{22}N_{4}O_{4}, is a quinazoline derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound features a quinazolinone core substituted with a methoxyphenylpiperazine moiety. The molecular structure can be represented as follows:

  • Molecular Formula : C21H22N4O4C_{21}H_{22}N_{4}O_{4}
  • SMILES Notation : CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O

The compound's properties include:

  • Melting Point : 181 °C
  • Boiling Point : 454 °C
  • Flash Point : 290 °C

These properties suggest stability under various conditions, which is crucial for pharmaceutical applications.

Antiviral Activity

Research has indicated that derivatives of quinazoline compounds exhibit antiviral properties. A study involving similar piperazine-substituted quinazoline derivatives reported significant anti-HIV activity. The concentration required to reduce cell viability by 50% (CC50) was found to be 45 µM, indicating moderate antiviral efficacy against HIV-1 in MT-4 cells .

Antimicrobial Activity

Quinazoline derivatives have also been explored for their antimicrobial properties. In a comparative study, compounds similar to 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 4 to 8 µg/mL, highlighting their potential as antibacterial agents .

Acetylcholinesterase Inhibition

In silico studies have shown that quinazoline derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The binding affinity of these compounds at the active site of AChE was evaluated using molecular docking techniques. The most potent derivatives exhibited IC50 values in the low micromolar range, suggesting they may serve as lead compounds for further development in treating cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by the substituents on the quinazoline ring. For instance, variations in the piperazine substituent have been correlated with changes in inhibitory potency against AChE and other enzymes. The presence of electron-donating or withdrawing groups significantly affects the binding interactions and overall efficacy .

Summary of Biological Activities

Activity TypeIC50/CC50 ValueRemarks
Anti-HIVCC50 = 45 µMModerate activity in MT-4 cells
Antibacterial (MRSA)MIC = 4–8 µg/mLEffective against resistant strains
AChE InhibitionIC50 < 0.5 µMHigh potency; potential for Alzheimer's treatment

Pharmacokinetic Profile

ParameterValue
Melting Point181 °C
Boiling Point454 °C
Flash Point290 °C
Metabolic Stabilityt1/2 > 372.8 min

Case Studies and Research Findings

  • Antiviral Screening : A study conducted on similar quinazoline derivatives demonstrated their ability to inhibit HIV replication, with a focus on understanding the mechanism of action through enzyme inhibition pathways .
  • Antibacterial Efficacy : Research highlighted that modifications in the side chains of quinazolines could enhance their antibacterial effects against MRSA, suggesting that further structural optimization could lead to more effective antimicrobial agents .
  • Neuroprotective Studies : Molecular docking studies revealed that certain derivatives bind effectively to AChE, providing insights into their potential use in treating neurodegenerative conditions like Alzheimer's disease .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including the compound , exhibit significant antimicrobial properties. They have been tested against various pathogens, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

The antimicrobial efficacy is often evaluated using the broth microdilution method, with some compounds demonstrating potent activity against resistant strains .

Anticancer Potential

Quinazolinone derivatives have shown promise in cancer research. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. For instance, certain derivatives have been identified as effective against breast and prostate cancer cell lines .

CNS Activity

The compound has been investigated for its effects on the central nervous system (CNS). Some studies indicate potential anxiolytic and antidepressant effects, attributed to its ability to modulate neurotransmitter systems, particularly serotonin receptors . This makes it a candidate for treating mood disorders.

Anti-inflammatory Properties

The anti-inflammatory activity of quinazolinones has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their utility in treating inflammatory diseases such as arthritis .

Case Studies and Research Findings

StudyFindings
Osarumwense et al. (2020)Synthesis of various quinazolinone derivatives showed significant antibacterial activity against multiple strains .
Abdelkhalek et al. (2024)Reported high MAO-A and MAO-B inhibitory activities for synthesized quinazolinone derivatives, indicating potential for treating depression and Parkinson's disease .
PMC3002796 (2010)Investigated antimicrobial activity of quinazolinones against resistant bacterial strains; some derivatives exhibited excellent activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Piperazine Substituents

3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one

  • Structure : Differs by a 2-fluorophenyl group instead of 2-methoxyphenyl on the piperazine.
  • Molecular Formula : C₂₀H₁₉FN₄O₃.
  • Molecular Weight : 382.39 g/mol.
  • Key Data : Reported in with CAS 929966-12-1. The fluorophenyl group may enhance metabolic stability compared to methoxy, but reduce π-π stacking interactions in receptor binding .

3-{2-[4-(4-Chlorophenoxy)piperidin-1-yl]-2-hydroxypropyl}-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (Compound 9, ) Structure: Replaces quinazolinone with imidazolidinedione and uses a piperidine ring with a 4-chlorophenoxy group. Purity: 100% (LC/MS). Retention Time: 5.10 min. Significance: Demonstrates how heterocycle substitution affects pharmacological profiles; imidazolidinediones are associated with anticonvulsant activity .

Analogues with Modified Heterocyclic Cores

3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one Structure: Replaces quinazolinone with benzotriazinone. Molecular Formula: C₂₀H₂₁N₅O₃. Molecular Weight: 379.41 g/mol. Key Data: CAS 440332-24-1 (). The triazinone core may alter electron distribution, affecting binding affinity to enzymatic targets .

2-(4-Hydroxybenzyl)quinazolin-4(3H)-one (Compound 6, ) Structure: Lacks the piperazine-2-oxoethyl chain; instead, a 4-hydroxybenzyl group is attached directly to the quinazolinone.

Analogues with Varied Linkers or Substituents

2-((2-(2-Chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Structure : Features a thioether linker instead of an oxygen-based chain.
  • Molecular Formula : C₂₃H₁₇ClN₂O₃S.
  • Molecular Weight : 436.91 g/mol.
  • Key Data : CAS 585554-96-7 (). The thioether may increase lipophilicity, enhancing blood-brain barrier penetration .

3-Allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one (4a, )

  • Structure : Allyl group at position 3 and a thio-linked 4-chlorophenylacetyl chain.
  • Melting Point : 137°C.
  • Yield : 72.55%.
  • Activity : Exhibits anticonvulsant properties in animal models, highlighting the role of allyl groups in modulating bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Piperazine Substituent Linker Type Molecular Weight (g/mol) Key Properties/Activities Reference
2-Hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4-one Quinazolinone 2-Methoxyphenyl 2-Oxoethyl 393.42 Potential CNS activity
3-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4-one Quinazolinone 2-Fluorophenyl 2-Oxoethyl 382.39 Enhanced metabolic stability
3-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)benzo[d][1,2,3]triazinone Benzotriazinone 2-Methoxyphenyl 2-Oxoethyl 379.41 Modified electron distribution
2-((2-(2-Chlorophenyl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)quinazolin-4-one Quinazolinone 4-Methoxyphenyl Thioether 436.91 Increased lipophilicity
3-Allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4-one (4a) Quinazolinone N/A Thioether 371.2 ([M+H]+) Anticonvulsant activity

Research Findings and Implications

  • Synthetic Feasibility : Compounds with 2-oxoethyl-piperazine linkers (e.g., ) often require multi-step syntheses involving condensation reactions. Yields vary widely (35–72%), with purity exceeding 97% in optimized protocols .
  • Biological Activity: The 2-methoxyphenyl group on piperazine correlates with serotonin receptor modulation, while fluorophenyl or chlorophenyl variants may target dopamine receptors . Quinazolinones with thioether linkers () show promise in anticonvulsant models, possibly due to enhanced brain uptake .
  • Physicochemical Properties : Methoxy and hydroxy groups improve water solubility, whereas halogenated aryl groups increase lipophilicity and metabolic resistance .

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis involves a multi-step approach:

Quinazolinone Core Formation : Start with anthranilic acid derivatives cyclized with urea or thiourea under acidic conditions to form the 4(3H)-quinazolinone scaffold .

Side-Chain Introduction : A Mannich reaction or nucleophilic substitution is used to attach the 2-oxoethyl group at the 3-position. Piperazine derivatives (e.g., 2-methoxyphenylpiperazine) are typically coupled via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .

Optimization Tips :

  • Control reaction temperature (60–80°C) to avoid racemization of the piperazine moiety.
  • Use polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates.
  • Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize byproducts .

Q. How can the crystal structure and stereochemical configuration of this compound be validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures.

  • Data Collection : Use a diffractometer (e.g., STOE IPDS 2) with Mo-Kα radiation (λ = 0.71073 Å) .

  • Key Parameters :

    ParameterValue (Example from )
    Space groupTriclinic, P1
    Unit cell (Å)a = 8.9168, b = 10.7106, c = 13.5147
    Angles (°)α = 73.489, β = 71.309, γ = 83.486
    R-factor0.036
  • Validation : Compare bond lengths and angles with DFT-optimized models (e.g., Gaussian 09) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activities of quinazolinone derivatives with piperazine substituents?

Methodological Answer: Contradictions often arise from differences in assay conditions or substituent stereochemistry. Mitigation strategies include:

  • Standardized Assays : Re-evaluate activities using uniform protocols (e.g., IC50 measurements in HEK-293 cells for kinase inhibition).

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example:

    Substituent PositionBiological Activity Trend (Example)Source
    2-MethoxyphenylEnhanced serotonin receptor affinity
    Piperazine N-4Reduced cytotoxicity in HepG2 cells
  • Molecular Docking : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT1A) and validate against experimental IC50 values .

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound, particularly its blood-brain barrier (BBB) permeability?

Methodological Answer: A tiered approach is recommended:

In Silico Prediction : Use SwissADME or PreADMET to estimate logP (optimal range: 2–3) and P-gp substrate likelihood .

In Vitro Models :

  • PAMPA-BBB : Measure permeability coefficients (Pe) in artificial membranes.
  • Caco-2 Monolayers : Assess efflux ratios (ER) to predict P-gp-mediated transport .

In Vivo Validation : Administer radiolabeled compound to rodents and quantify brain/plasma ratios via LC-MS/MS .

Q. What are the critical considerations for analyzing the stability of this compound under physiological conditions?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the 2-oxoethyl group or oxidation of the piperazine ring are primary risks.
  • Assay Design :
    • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; analyze degradation via UPLC-PDA.
    • Light/Oxygen Sensitivity : Store samples under nitrogen and monitor photodegradation using a solar simulator .
  • Metabolite Identification : Use hepatocyte microsomes + NADPH to simulate Phase I metabolism; identify metabolites via HRMS/MS .

Q. How can computational methods guide the optimization of this compound’s selectivity for dual kinase-inhibition (e.g., EGFR and VEGFR2)?

Methodological Answer:

  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to compare binding modes in EGFR (PDB: 1M17) vs. VEGFR2 (PDB: 3VID).

  • Free Energy Calculations : Use MM-PBSA to rank binding affinities. Key residues for selectivity:

    TargetCritical ResiduesInteraction Type
    EGFRLys745, Thr790Hydrogen bonding
    VEGFR2Asp1046, Glu885Ionic interactions
  • Scaffold Hopping : Modify the quinazolinone core to a pyridazinone derivative if selectivity is insufficient .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.